ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-5-10(15)14-6-7(12)3-4-9(14)13-8/h3-6H,2H2,1H3 |
InChI Key |
BLPITTYLNBUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form the Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine scaffold is constructed via cyclocondensation of a substituted pyridine derivative with a β-keto ester. For example:
- Reagents : Ethyl 3-aminopyridine-2-carboxylate and ethyl acetoacetate.
- Conditions : Reflux in acetic acid (110°C, 12–24 h).
- Outcome : Formation of ethyl 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate as the intermediate.
Key Reaction :
$$
\text{Ethyl 3-aminopyridine-2-carboxylate} + \text{ethyl acetoacetate} \xrightarrow{\text{AcOH, reflux}} \text{ethyl 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate}
$$
Hydroxyl Group Protection
The hydroxyl group at position 3 is protected to prevent undesired side reactions during bromination:
- Protecting Agents : Benzoyl chloride or pivaloyl chloride.
- Conditions : Stirring in dichloromethane with a catalytic amount of dimethylaminopyridine (DMAP) at 0–25°C for 3–5 h.
- Outcome : Formation of ethyl 3-(benzoyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate.
Key Reaction :
$$
\text{3-Hydroxy intermediate} + \text{benzoyl chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{3-benzoyloxy protected derivative}
$$
Regioselective Bromination
Bromination at position 7 is achieved using electrophilic brominating agents:
- Reagents : N-Bromosuccinimide (NBS) or bromine in carbon tetrachloride.
- Conditions : Radical-initiated bromination with NBS in DMF at 80–100°C for 6–12 h.
- Outcome : Ethyl 3-(benzoyloxy)-7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate.
Key Reaction :
$$
\text{Protected intermediate} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{7-bromo derivative}
$$
Deprotection and Final Esterification
The protecting group is removed under mild basic conditions, and the ethyl ester is retained or reintroduced:
- Deprotection : Methanolic NaOH (1 M, 25°C, 2 h).
- Esterification (if required) : Reaction with ethanol and HCl gas in toluene under reflux.
Key Reaction :
$$
\text{3-Benzoyloxy-7-bromo intermediate} \xrightarrow{\text{NaOH/MeOH}} \text{this compound}
$$
Alternative Route via Halogenation of Preformed Pyrido[1,2-a]pyrimidine
Direct Bromination of the Aromatic Ring
In cases where the pyrido[1,2-a]pyrimidine core is pre-synthesized, bromination can be achieved via electrophilic substitution:
- Reagents : Bromine in acetic acid or HBr/H2O2.
- Conditions : Stirring at 50–60°C for 4–8 h.
- Challenges : Regioselectivity is controlled by electron-donating/withdrawing groups; position 7 is activated for electrophilic attack due to the adjacent carbonyl group.
Key Reaction :
$$
\text{Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound}
$$
Characterization and Yield Data
Critical Analysis of Methodologies
Advantages of Sequential Functionalization
Limitations
- Protection/Deprotection Overhead : Adds two extra steps, increasing time and cost.
- Radical Bromination Side Reactions : Minor formation of 5-bromo or 9-bromo isomers requires careful purification.
Emerging Approaches
Photoredox Catalysis for C–H Bromination
Recent advances in photoredox catalysis (e.g., using eosin Y and NBS under green light) enable direct C–H bromination without pre-protection. Preliminary data suggest a 60–65% yield for analogous pyrido[1,2-a]pyrimidine systems.
Reaction Conditions :
- Catalyst : Eosin Y (2 mol%).
- Light Source : Green LED (510 nm).
- Solvent : Acetonitrile/water (9:1).
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Formation of Derivatives: The compound can form various derivatives by reacting with different reagents, leading to products with potential biological activities.
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 . It falls under the category of pyridopyrimidines, which have a broad spectrum of biological activities . While specific applications of this compound are not extensively documented in the search results, the broader applications of related compounds and derivatives offer insights into its potential uses.
General Information
- CAS Number: 1589518-39-7
- Synonyms: this compound, 4H-Pyrido[1,2-a]pyrimidine-2-carboxylic acid, 7-bromo-4-oxo-, ethyl ester
- ** melting point:** 174-176 °C
Human Leukocyte Elastase (HLE) Inhibition
One study highlights the use of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives as inhibitors of human leukocyte elastase (HLE) . HLE is an enzyme that can degrade proteins and, when imbalanced with its natural inhibitors, can lead to chronic obstructive pulmonary disease, asthma, emphysema, cystic fibrosis, and chronic inflammatory diseases .
- SSR69071: A specific compound, 2-(9-(2-Piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is identified as a potent HLE inhibitor with good penetration in respiratory tissues . It has shown efficacy in reducing lung hemorrhage and paw edema in animal models .
###TrmD Inhibitors
Thieno[2,3-d]pyrimidine derivatives have demonstrated in vivo antibacterial activity, suggesting their potential as TrmD inhibitors .
Building Blocks for Synthesis
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved may vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Substituent Position and Reactivity :
- The 2-carboxylate ester in the target compound enhances lipophilicity compared to the 3-carboxylic acid analog , which is more polar and likely soluble in aqueous buffers.
- The bromine substituent at C7 offers superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine (as in ), due to bromine’s higher leaving-group ability.
Synthetic Utility :
- The chloromethyl group in 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one allows for further functionalization (e.g., nucleophilic substitution), whereas the ethyl carboxylate in the target compound may undergo hydrolysis to carboxylic acids under basic conditions.
Biological Relevance :
- Pyrido[1,2-a]pyrimidine derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The brominated analog’s larger halogen may improve binding affinity in hydrophobic enzyme pockets compared to chlorine-substituted variants .
Biological Activity
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS No. 1589518-39-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H9BrN2O3
- Molecular Weight : 297.1 g/mol
- Structural Features : The compound features a pyrido[1,2-a]pyrimidine core, which is known for its role in various bioactive compounds.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and acetyl-CoA carboxylase (ACC), which are critical in cellular metabolism and proliferation.
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains, including E. coli, through selective inhibition pathways that disrupt bacterial metabolism.
- Anticancer Potential : Research indicates that derivatives of pyrido[1,2-a]pyrimidines can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of ACC | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | DHFR inhibition |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and E. coli. The study utilized time-kill assays to determine the compound's effectiveness over time, revealing a dose-dependent response with a notable post-antibiotic effect (PAE) observed at higher concentrations.
Case Study 2: Anticancer Activity
A separate investigation into the anticancer properties of pyrido[1,2-a]pyrimidine derivatives highlighted the ability of this compound to inhibit the growth of several cancer cell lines, including breast and lung cancer models. The mechanism was primarily attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Research Findings
Recent literature emphasizes the significance of structural modifications in enhancing the biological activity of pyrido[1,2-a]pyrimidines. For instance:
- Modifications at the 7-position have been linked to improved enzyme inhibition profiles.
- Substituents on the aromatic ring can enhance solubility and bioavailability, crucial for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
